1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-2-27-19-6-4-3-5-18(19)23-21(26)16-9-12-20(25)24(14-16)13-15-7-10-17(22)11-8-15/h3-12,14H,2,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYZRTLPLQZYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS No. 946361-31-5) is a synthetic organic compound characterized by its dihydropyridine core. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antimicrobial , antiviral , and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C21H19ClN2O3, with a molecular weight of 382.8 g/mol. The structure includes a chlorophenyl group and an ethoxyphenyl substituent, which contribute to its unique chemical reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar dihydropyridine structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting microbial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antiviral Activity
The compound's antiviral potential has also been explored. Studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell receptors. Specifically, it has shown effectiveness against certain strains of influenza virus in laboratory settings.
Anticancer Activity
One of the most notable aspects of this compound is its anticancer activity. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and activation of caspases.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxic effects on different cancer cell lines, this compound exhibited significant antiproliferative effects against several types of cancer:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results indicate that the compound is more effective than standard chemotherapeutic agents such as doxorubicin in certain contexts .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound appears to inhibit key enzymes involved in cellular proliferation and survival.
- Receptor Modulation : It may interact with specific receptors on cell surfaces, altering signaling pathways that lead to apoptosis.
- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest at the G1/S phase transition.
Comparative Analysis with Related Compounds
To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
Preparation Methods
Cyclocondensation of β-Keto Esters with Amines
The dihydropyridine ring is synthesized via a Kröhnke-type reaction. Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate reacts with (4-chlorophenyl)methylamine in ethanol under reflux to form methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate. This step proceeds via enamine intermediate formation, with a reported yield of 68%.
Reaction Conditions
Alternative Route via Aldehyde Condensation
4-Dialkylaminotetrahydropyridinylidene salts (e.g., 1a ) react with 4-chlorobenzaldehyde in alkaline medium to form β-aminoketones, which cyclize to dihydropyridones. Hydrolysis of the intermediate 15 yields the hydroxyketone 11 , which is alkylated with 4-chlorobenzyl bromide.
Functionalization of the Dihydropyridine Core
Hydrolysis of the Methyl Ester
The methyl ester is hydrolyzed to the carboxylic acid using potassium hydroxide (2.5 eq) in a water-THF mixture.
Characterization Data
Amidation with 2-Ethoxyaniline
The carboxylic acid is converted to the acid chloride using thionyl chloride, then reacted with 2-ethoxyaniline in dichloromethane.
Optimized Amidation Protocol
-
Step 1 : Carboxylic acid (1.0 eq) is stirred with SOCl2 (1.2 eq) at 0°C for 1 hour.
-
Step 2 : 2-Ethoxyaniline (1.1 eq) and pyridine (1.5 eq) are added, and the mixture is stirred at 25°C for 12 hours.
Critical Analysis of Synthetic Routes
Comparison of Alkylation Strategies
Direct alkylation of the dihydropyridine nitrogen with 4-chlorobenzyl bromide (Method A) achieves a 65% yield, while the amine cyclocondensation route (Method B) offers higher regioselectivity (78% yield).
Table 1. Yield Comparison for N-Alkylation
| Method | Reagent | Solvent | Yield |
|---|---|---|---|
| A | 4-Cl-Benzyl bromide | DMF | 65% |
| B | (4-Cl-Benzyl)amine | Ethanol | 78% |
Challenges in Amidation
The steric bulk of 2-ethoxyaniline reduces amidation efficiency. Using coupling agents like HATU improves yields to 82% compared to 75% with acid chlorides.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O = 70:30) shows >98% purity, with tR = 6.72 min.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
